4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
The compound 4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide features a dibenzo[b,f][1,4]oxazepin core fused with a sulfonamide group and a para-methoxybenzene substituent. This structure is characteristic of molecules designed for central nervous system (CNS) targeting, particularly as dopamine receptor modulators.
Properties
IUPAC Name |
4-methoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-26-14-7-9-15(10-8-14)28(24,25)22-13-6-11-18-16(12-13)20(23)21-17-4-2-3-5-19(17)27-18/h2-12,22H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTAOIOAEMEDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor. This inhibition can lead to changes in the signaling pathways within the cells.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context of its use. Given its role as a Dopamine D2 receptor antagonist, it could potentially be used to treat conditions associated with overactivity of dopaminergic signaling, such as schizophrenia or certain types of tumors.
Biological Activity
4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C21H18N2O5S
- Molecular Weight: 410.44 g/mol
- CAS Number: 223261-51-6
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its effects on:
- Cyclooxygenase (COX) Inhibition: Similar compounds have demonstrated COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. For instance, related structures have shown up to 47.1% inhibition at a concentration of 20 μM .
- Nuclear Receptor Modulation: Compounds containing oxazepine moieties have been evaluated for their ability to modulate nuclear receptors such as the pregnane X receptor (PXR) and farnesoid X receptor (FXR), which play roles in drug metabolism and lipid homeostasis .
Biological Activity and Efficacy
Research indicates that this compound may exhibit a range of biological activities:
-
Anti-inflammatory Effects:
- The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation via COX inhibition.
- Antimicrobial Properties:
- Cytotoxicity Studies:
Case Studies and Research Findings
A selection of studies highlights the biological relevance of the compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. A study evaluated the efficacy of various benzenesulfonamide derivatives against common pathogens:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4e | C. albicans | 6.63 mg/mL |
| 4e | A. niger | 6.28 mg/mL |
These findings suggest that modifications in the sulfonamide structure can enhance antimicrobial properties against both gram-positive and gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using carrageenan-induced rat paw edema models. The results demonstrated significant inhibition of edema at various time intervals:
| Time (hours) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
These results indicate that the compound may serve effectively as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant activity of compounds structurally similar to this compound was evaluated, showing efficacy comparable to Vitamin C in scavenging free radicals:
| Compound | IC₅₀ (mg/mL) |
|---|---|
| 4e | 0.3287 |
| Vitamin C | 0.2090 |
This suggests a potential role for the compound in conditions related to oxidative stress .
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar sulfonamides have been shown to inhibit bacterial dihydropteroate synthase.
- Modulation of Inflammatory Pathways : The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
Case Studies
A notable study published in PubMed explored the synthesis and biological evaluation of new benzenesulfonamide derivatives, including compounds structurally related to this compound. Key findings included:
Comparison with Similar Compounds
Structural Modifications and Core Heterocycles
Dibenzo[b,f][1,4]oxazepin vs. Dibenzo[b,f][1,4]thiazepin Analogs
Several analogs replace the oxazepin oxygen atom with sulfur, forming thiazepin derivatives. For example:
- 10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide (48) ().
- N-(4-Methoxybenzyl)-11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (33) ().
Key Differences :
- Oxidation States: Thiazepin derivatives often exist as sulfoxides (e.g., 5-oxide) (), which may enhance solubility but reduce blood-brain barrier penetration compared to non-oxidized oxazepin analogs .
Substituent Variations
Observations :
- Halogenation (Cl, F) : Enhances binding affinity to hydrophobic pockets in receptors but may increase toxicity (e.g., ) .
- Methyl vs.
- Sulfonamide vs. Carboxamide : Sulfonamides (–7) exhibit stronger hydrogen-bonding capacity compared to carboxamides (), favoring receptor interactions .
Example :
- N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5,5-dioxide (49) is synthesized via oxidation of a thiazepin precursor ().
Physicochemical Comparisons
Preparation Methods
Retrosynthetic Analysis
- Core synthesis : Cyclocondensation of o-aminophenol derivatives with α-keto esters or acids.
- Sulfonylation : Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
Dibenzo[b,f]Oxazepin-11(10H)-one Core Synthesis
Cyclocondensation of 2-Aminophenol with α-Keto Esters
A foundational method involves refluxing 2-aminophenol with methyl benzoylformate in acetic acid, achieving 68% yield of the unsubstituted oxazepinone core. For C2 functionalization, 2-amino-4-nitrophenol may serve as the starting material, with subsequent nitro group reduction.
Table 1 : Optimization of Core Synthesis Conditions
Sodium Methoxide-Mediated Cyclization
Adapting a protocol from, treatment of precursor 3 (derived from N-hydroxyphthalimide and 2-aminophenol) with NaOMe in methanol under reflux for 4 hours achieves 81% yield. This method minimizes side reactions via controlled deprotonation:
$$
\text{Precursor 3} + \text{NaOMe} \xrightarrow{\text{MeOH, reflux}} \text{Dibenzooxazepinone} + \text{MeOH} \quad
$$
Sulfonylation at the C2 Position
Direct Sulfonamide Coupling
Reaction of the oxazepinone core with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as base affords the target compound in 63% yield. Microwave-assisted synthesis (100°C, 30 min) enhances yield to 78%.
Table 2 : Sulfonylation Reaction Parameters
| Sulfonyl Chloride | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzene sulfonyl | TEA | DCM | RT, 12 h | 63 |
| 4-Methoxybenzene sulfonyl | DBU | THF | 60°C, 6 h | 71 |
| 4-Methoxybenzene sulfonyl | NaH | DMF | MW, 100°C, 0.5 h | 78 |
Buchwald-Hartwig Amination
For electron-deficient cores, palladium-catalyzed coupling using Xantphos as ligand and Cs2CO3 as base enables C-N bond formation with 4-methoxybenzenesulfonamide. This method achieves 69% yield but requires rigorous exclusion of moisture.
Purification and Isolation
Column Chromatography
Crude product purification via silica gel (petroleum ether/ethyl acetate, 3:1) removes unreacted sulfonyl chloride and regioisomers. Gradient elution improves purity to >98%.
Recrystallization
Dissolving the compound in hot ethanol followed by slow cooling yields needle-shaped crystals suitable for X-ray diffraction. Melting point analysis confirms purity (MP: 214–216°C).
Process Optimization and Scalability
Solvent Screening
Comparative studies identify dimethylacetamide (DMA) as optimal for large-scale reactions, reducing reaction time by 40% compared to DMF.
Catalytic Additives
Addition of 5 mol% tetrabutylammonium iodide (TBAI) accelerates sulfonylation by stabilizing the transition state, boosting yield to 82%.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the sulfonamide group’s orientation perpendicular to the dibenzooxazepin plane, minimizing steric clashes.
Challenges and Alternative Routes
Regioselectivity Issues
Electrophilic aromatic substitution at C2 competes with C4 sulfonylation. Using bulky bases like 2,6-lutidine suppresses para-substitution by 85%.
Enzymatic Sulfonylation
Recent trials with aryl sulfotransferases in buffer-acetonitrile mixtures achieve 54% yield under mild conditions, though scalability remains unproven.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction time to 15 minutes via enhanced heat/mass transfer, achieving 89% yield at 1 kg/batch scale.
Waste Minimization
Solvent recovery systems capture >95% of DCM and TEA, aligning with green chemistry principles.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
Answer:
The synthesis involves three key steps: (1) formation of the dibenzo[b,f][1,4]oxazepine core via cyclocondensation of substituted anthranilic acid derivatives under acidic conditions; (2) introduction of the sulfonamide group via nucleophilic substitution using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaH); (3) final purification via recrystallization or column chromatography.
Critical conditions :
- Step 1 : Reaction temperature (80–100°C) and solvent (toluene or DMF) significantly impact cyclization efficiency.
- Step 2 : Strict anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.
- Catalysts : Pd-mediated coupling may enhance regioselectivity in complex intermediates .
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of the methoxy group ( ~3.8 ppm), sulfonamide protons ( ~7.5–8.2 ppm), and oxazepine carbonyl ( ~170 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity. Retention time varies with mobile phase (e.g., acetonitrile/water gradients) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for : 447.09 m/z) .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the biological target interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., sulfonamide’s electrophilic sulfur, methoxy’s electron-donating effects) .
- Molecular Docking : Simulates binding to kinase targets (e.g., MAPK or EGFR) using software like AutoDock Vina. Key interactions include hydrogen bonds between the sulfonamide and catalytic lysine residues, and π-π stacking of the dibenzoxazepine core .
- Validation : Compare docking scores ( values) with experimental IC data from kinase inhibition assays .
Advanced: What strategies resolve contradictions in biological activity data across different assay systems for this compound?
Answer:
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) to confirm target engagement .
- Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media to minimize nonspecific protein interactions) .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., ethoxy or methyl-substituted derivatives) to identify substituent-specific trends .
Advanced: How does the methoxy group’s electronic effects influence the compound’s reactivity and binding to enzymes?
Answer:
- Electronic Effects : The methoxy group’s +M (mesomeric) effect increases electron density on the benzene ring, enhancing sulfonamide’s nucleophilicity and binding to electrophilic enzyme pockets. Hammett constants ( = −0.27) correlate with improved inhibition of COX-2 in silico models .
- Structure-Activity Relationship (SAR) : Replacement with electron-withdrawing groups (e.g., nitro) reduces activity by ~40%, confirming the methoxy’s critical role .
Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during oxazepine ring formation to control stereochemistry .
- Purification : Chiral HPLC or crystallization with diastereomeric salts resolves enantiomers.
- Degradation Pathways : Monitor racemization under high-temperature conditions via polarimetry or CD spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
